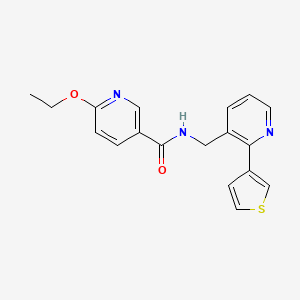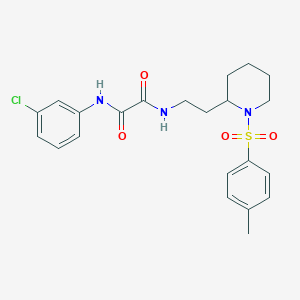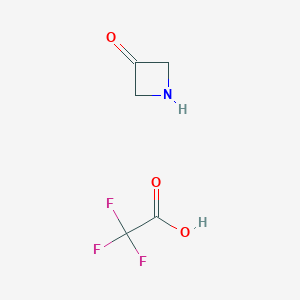
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CPP, is a chemical compound that has been studied for its potential applications in scientific research. CPP is a pyranone derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been found to interact with various receptors and enzymes, including the NMDA receptor, the AMPA receptor, and the COX-2 enzyme. These interactions may contribute to the observed biochemical and physiological effects of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.
Biochemical and Physiological Effects:
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators. (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been found to have antioxidant properties, which may help to protect against oxidative stress. Additionally, (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is its high purity and stability, which makes it a reliable compound for use in lab experiments. (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is also relatively easy to synthesize, which makes it a cost-effective option for large-scale production. However, one of the limitations of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is its limited solubility in water, which may make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for the study of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One area of interest is the development of new drugs based on the structure of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. By modifying the structure of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, it may be possible to develop drugs with improved pharmacological properties. Another area of interest is the study of the mechanism of action of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. By understanding how (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one interacts with various receptors and enzymes, it may be possible to develop more targeted drugs with fewer side effects. Additionally, further research is needed to explore the potential applications of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in the treatment of various diseases, including neurodegenerative diseases and inflammatory disorders.
Métodos De Síntesis
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be synthesized through a multistep process that involves the coupling of a cinnamic acid derivative with a pyrrolidine ring. The resulting intermediate is then subjected to cyclization and further modifications to yield (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The synthesis of (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been optimized to produce high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
(E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its potential as a pharmacological agent. (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. These properties make (E)-4-((1-cinnamoylpyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
6-methyl-4-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14-11-17(12-19(22)23-14)24-16-9-10-20(13-16)18(21)8-7-15-5-3-2-4-6-15/h2-8,11-12,16H,9-10,13H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDIRIWWYNYQJE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)
![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)


![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2738125.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)
![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)
![2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738132.png)


